molecular formula C15H24O3S B14406119 Octyl 2-methylbenzene-1-sulfonate CAS No. 85293-37-4

Octyl 2-methylbenzene-1-sulfonate

Cat. No.: B14406119
CAS No.: 85293-37-4
M. Wt: 284.4 g/mol
InChI Key: VCWUPYSGDXTXDQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

85293-37-4

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

octyl 2-methylbenzenesulfonate

InChI

InChI=1S/C15H24O3S/c1-3-4-5-6-7-10-13-18-19(16,17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3

InChI Key

VCWUPYSGDXTXDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-methylbenzene-1-sulfonate typically involves the sulfonation of 2-methylbenzene (toluene) followed by the introduction of an octyl group. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to form 2-methylbenzene-1-sulfonic acid. This intermediate is then reacted with octanol in the presence of a catalyst to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the sulfonation of toluene, followed by esterification with octanol. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Octyl 2-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 2-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other biomolecules. The octyl group provides hydrophobic interactions, allowing the compound to integrate into lipid bilayers or interact with hydrophobic pockets in proteins. These interactions can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on octyl esters and terpenes in essential oils rather than sulfonates. Despite this limitation, the following comparison is based on structural analogs (e.g., octyl esters and alcohols) discussed in :

Table 1: Key Compounds and Their Properties

Compound Structure Key Characteristics (from )
n-Octanol C₈H₁₇OH Highest concentration in ZaeM essential oil; used in fragrances and solvents
Octyl acetate CH₃COOC₈H₁₇ Dominant in ZaeM; fruity odor, flavoring agent
Octyl butyrate CH₃(CH₂)₂COOC₈H₁₇ Highest in ZaeF; ester with butter-like aroma
β-Caryophyllene C₁₅H₂₄ (sesquiterpene) Abundant in ZaeKh; anti-inflammatory properties
Octyl 2-methylbenzene-1-sulfonate C₁₅H₂₂O₃S Hypothetical : Likely higher polarity than octyl esters due to sulfonate group; potential surfactant properties (no direct evidence).

Key Differences:

Functional Groups: this compound contains a sulfonate (-SO₃⁻) group, unlike the acetate/butyrate esters or alcohols in . This confers higher water solubility and acidity compared to non-ionic octyl esters .

Applications: n-Octanol and octyl acetate are used in fragrances and food additives, whereas sulfonates like this compound are typically surfactants or catalysts.

Biological Activity :

  • β-Caryophyllene () exhibits anti-inflammatory effects, but sulfonates are more commonly associated with detergent or pharmaceutical solubilization roles.

Limitations of Available Evidence

The provided materials lack direct information on this compound. and discuss protein biochemistry methods (Laemmli SDS-PAGE and Bradford assay) unrelated to sulfonate chemistry. focuses on essential oil composition, limiting the scope for authoritative comparisons.

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